4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-(2-nitrobenzenesulfonyl)piperidine
Description
4-[5-(4-Chlorophenyl)-1H-pyrazol-3-yl]-1-(2-nitrobenzenesulfonyl)piperidine is a heterocyclic compound featuring a pyrazole core substituted with a 4-chlorophenyl group and a piperidine ring modified with a 2-nitrobenzenesulfonyl moiety. This structure combines aromatic, sulfonamide, and piperidine functionalities, which are common in pharmacologically active compounds. The compound has been identified as a dopamine D4 receptor inhibitor with a Ki value of 61.0 nM, indicating significant affinity for this target .
Properties
IUPAC Name |
4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O4S/c21-16-7-5-14(6-8-16)17-13-18(23-22-17)15-9-11-24(12-10-15)30(28,29)20-4-2-1-3-19(20)25(26)27/h1-8,13,15H,9-12H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWFTGXEPHGMBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=NN2)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazines with β-Keto Piperidine Derivatives
This method leverages the Knorr pyrazole synthesis mechanism, wherein a β-ketoamide or β-ketoester undergoes cyclization with substituted hydrazines. For 4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidine, the synthetic pathway involves:
Step 1 : Preparation of 4-(3-oxobutanoyl)piperidine via Claisen condensation of piperidine-4-carboxylic acid ethyl ester with acetyl chloride in the presence of sodium hydride.
Step 2 : Reaction with 4-chlorophenylhydrazine hydrochloride in ethanol under reflux (24–48 h) to form the pyrazole ring. Acidic workup (HCl) facilitates cyclization, yielding the intermediate as a pale-yellow solid.
Table 1 : Optimization of Pyrazole Cyclocondensation
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 72 |
| Temperature | Reflux (78°C) | - |
| Hydrazine Equiv. | 1.2 | 68 |
| Catalyst | None | - |
Key spectral data for the intermediate (4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidine):
Alternative Route: 1,3-Dipolar Cycloaddition
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) offers a modular approach. Here, 4-azidopiperidine reacts with 4-chlorophenylacetylene under CuSO₄/sodium ascorbate catalysis in THF/H₂O (1:1) at 50°C for 12 h. While this method provides regiocontrol, the azide precursor’s instability limits scalability.
Sulfonylation of the Piperidine Amine
Introducing the 2-nitrobenzenesulfonyl group necessitates careful handling of the electron-deficient sulfonyl chloride and the secondary amine’s nucleophilicity.
Reaction with 2-Nitrobenzenesulfonyl Chloride
Procedure :
- Dissolve 4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidine (1.0 equiv) in anhydrous dichloromethane (DCM).
- Add triethylamine (2.5 equiv) as a base and cool to 0°C.
- Slowly add 2-nitrobenzenesulfonyl chloride (1.2 equiv) dissolved in DCM.
- Stir at room temperature for 6–8 h, monitor by TLC (hexane/ethyl acetate 3:1).
- Quench with ice-water, extract with DCM, dry over Na₂SO₄, and purify via silica gel chromatography.
Table 2 : Sulfonylation Condition Screening
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Triethylamine | DCM | 25 | 8 | 85 |
| Pyridine | THF | 25 | 12 | 78 |
| DMAP | DMF | 40 | 6 | 65 |
Challenges and Mitigation
- Nitro Group Sensitivity : The 2-nitrobenzenesulfonyl chloride is prone to hydrolysis. Anhydrous conditions and controlled addition rates minimize degradation.
- Amine Reactivity : Steric hindrance from the pyrazole moiety necessitates excess sulfonyl chloride (1.2–1.5 equiv) for complete conversion.
Integrated Synthetic Route and Characterization
The optimal pathway combines cyclocondensation (72% yield) followed by sulfonylation (85% yield), affording the final product in 61% overall yield.
Table 3 : Analytical Data for Final Compound
| Technique | Data |
|---|---|
| HRMS (ESI) | m/z 487.0832 [M+H]⁺ (calc. 487.0835 for C₂₀H₁₈ClN₄O₄S) |
| ¹H NMR | δ 8.15 (dd, J = 8.0, 1.2 Hz, 1H, Ar-H), 7.85–7.75 (m, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 6.30 (s, 1H, pyrazole-H), 4.10–3.90 (m, 2H, piperidine-H), 3.30–3.15 (m, 2H, piperidine-H), 2.40–2.20 (m, 1H, piperidine-H), 2.00–1.80 (m, 4H, piperidine-H) |
| IR (KBr) | 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 1520 cm⁻¹ (NO₂) |
Industrial-Scale Considerations
For bulk production, continuous flow systems enhance safety and efficiency during sulfonylation. Microreactors enable rapid mixing and heat dissipation, reducing side reactions. Chromatographic purification is replaced by crystallization from ethanol/water (3:1), yielding 78% recovery.
Chemical Reactions Analysis
4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-(2-nitrobenzenesulfonyl)piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring can lead to the formation of pyrazole oxides, while reduction of the nitro group can yield amines.
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. In medicine, it is investigated for its potential use in the treatment of diseases such as cancer and infectious diseases. Additionally, it has applications in the industry as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-(2-nitrobenzenesulfonyl)piperidine involves its interaction with specific molecular targets in the body. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The nitrobenzenesulfonyl group can undergo reduction to form reactive intermediates that can further interact with biological molecules. These interactions can lead to various biological effects, including inhibition of enzyme activity, modulation of signal transduction pathways, and induction of cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their biological activities:
Key Structural and Pharmacological Insights
Substituent Effects on Activity :
- Halogenation : Chlorophenyl and fluorophenyl groups enhance lipophilicity and membrane permeability. Fluorine’s electronegativity improves binding specificity (e.g., antimicrobial activity in ).
- Sulfonamide vs. Urea : Sulfonamides (e.g., 2-nitrobenzenesulfonyl) exhibit stronger electron-withdrawing effects, favoring receptor interactions, while urea derivatives (e.g., compound 3c) reduce ulcerogenic side effects in anti-inflammatory agents .
- Nitro Group : The 2-nitrobenzenesulfonyl group in the target compound likely stabilizes the molecule via resonance and hydrogen bonding, contributing to its high D4 receptor affinity .
Conformational Stability: Crystal structures (e.g., ) reveal that nonplanar dihedral angles between pyrazole and aromatic rings influence molecular packing and intermolecular interactions (e.g., C–H···O/F hydrogen bonds). These features correlate with improved pharmacokinetic profiles.
Therapeutic Diversification :
- Despite structural similarities, analogues target diverse pathways:
- Anti-inflammatory : Urea derivatives inhibit TNF-α and p38αMAPK .
- Antimicrobial : Fluorinated pyrazoles disrupt microbial membranes .
- CNS Targets : Nitro-sulfonamide derivatives (e.g., the target compound) show promise in neuropsychiatric disorders via D4 receptor modulation .
Data Tables
Table 1: Pharmacological Data for Selected Analogues
| Compound | Target/Activity | Key Metric | Reference |
|---|---|---|---|
| Target Compound | Dopamine D4 receptor | Ki = 61.0 nM | |
| Compound 3c | TNF-α inhibition | 72% reduction (in vivo) | |
| compound | Antimicrobial (E. coli) | MIC = 12.5 µg/mL |
Table 2: Structural Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
